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Compound of Interest

Compound Name:
1-(2-bromoethyl)cyclopropan-1-

aminehydrobromide

CAS No.: 2839144-63-5

Cat. No.: B6607751

Get Quote

Technical Guide & Analytical Protocol
Executive Summary
Compound Identity: 1-(2-bromoethyl)cyclopropan-1-amine hydrobromide Formula:

Role: A bifunctional "linchpin" intermediate. The quaternary cyclopropane carbon (C1) bears
both a nucleophile (primary amine) and an electrophile (alkyl bromide) on a tether. Critical
Quality Attribute (CQA): The primary stability risk is the intramolecular cyclization to form the
strained 4-azaspiro[2.3]hexane salt. This guide provides the analytical logic to confirm the
linear integrity of the bromoethyl side chain and the quaternary nature of the cyclopropane ring,
distinguishing it from cyclized degradation products.

Chemical Identity & Structural Logic
The structural integrity of this compound relies on maintaining the hydrobromide salt form. The

free base is kinetically unstable and prone to rapid cyclization.

Structural Analysis Diagram
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The following diagram illustrates the target structure and its primary degradation pathway

(cyclization).

Target: 1-(2-bromoethyl)
cyclopropan-1-amine HBr

(Linear Chain Intact)

Intermediate:
Free Base Form

(Transient/Reactive)

 Neutralization
(pH > 8) Impurity/Degradant:

4-Azaspiro[2.3]hexane HBr
(Cyclized Product)

 Intramolecular
SN2 Attack

Click to download full resolution via product page

Caption: The hydrobromide salt prevents the nucleophilic amine from attacking the bromoethyl

chain. Neutralization triggers rapid formation of the spirocyclic impurity.

Spectroscopic Strategy: The "Why" and "How"
To rigorously confirm the structure, we must validate three distinct domains:

The Halogenated Tail: Confirmation of the terminal alkyl bromide.

The Quaternary Core: Verification of the tetrasubstituted carbon at the cyclopropane

junction.

The Salt Stoichiometry: Confirmation of the ammonium species.

Table 1: Key Spectroscopic Markers
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Method Feature to Monitor Diagnostic Signal / Criteria

HRMS (ESI+) Bromine Isotope Pattern

1:1 doublet at

M+ and (M+2)+. This confirms

the Br atom is present and has

not been eliminated.

H NMR Cyclopropane Anisotropy

High-field multiplets (0.6–1.0

ppm) integrating to 4H. Distinct

from the cyclized azetidine

protons.

H NMR Side Chain Integrity

Triplet at ~3.5–3.6 ppm (

). If cyclized, this signal shifts

upfield and loses triplet

character.

C NMR Quaternary Carbon (C1)

A low-intensity signal at ~30–

35 ppm. In DEPT-135, this

signal will disappear

(quaternary).

IR Amine Salt

Broad ammonium band (2800–

3200 cm

) and absence of sharp free

amine doublets.

Step-by-Step Elucidation Protocol
Step 1: Mass Spectrometry (The "Smoking Gun")
Run High-Resolution Mass Spectrometry (HRMS) in ESI+ mode.

Expectation: A molecular ion

(approx) is not the target. You are looking for the protonated cation

.
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Formula:

Exact Mass: ~164.009 (for

Br) and 166.007 (for

Br).

Pass Criteria: You MUST observe two peaks of nearly equal intensity separated by 2 Da.

Failure Mode: A single peak at

indicates cyclization to the spiro-compound (loss of HBr).

Step 2: Proton NMR ( H NMR)
Solvent: DMSO-d

(preferred for salt stability) or D

O (if exchange is acceptable, but lose NH signals).

Region A (Ammonium):

8.2–8.5 ppm (Broad s, 3H,

). Confirms salt form.

Region B (Bromoethyl Tail):

3.55 ppm (t,

Hz, 2H,

). Critical: This triplet confirms the chain is linear.

2.10 ppm (t/m, 2H,

).

Region C (Cyclopropane Ring):
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The 4 protons on the ring are chemically equivalent in pairs due to the plane of symmetry,

but magnetically non-equivalent (AA'BB' system).

0.90–1.10 ppm (m, 2H, cis to alkyl).

0.70–0.90 ppm (m, 2H, trans to alkyl).

Step 3: Carbon NMR ( C NMR)
Quaternary C1:

32–35 ppm. (Low intensity).

Bromo-Carbon:

30–33 ppm.

Methylene Linker:

38–42 ppm.

Cyclopropane CH

:

10–14 ppm. (High field is characteristic of strained rings).

Elucidation Logic Workflow
The following flowchart guides the analyst through the decision-making process to confirm the

structure or identify the impurity.
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Start Analysis
Sample: White Solid

Step 1: ESI-MS Analysis
Check Isotope Pattern

1:1 Ratio (79Br/81Br)
Observed?

Step 2: 1H NMR (DMSO-d6)
Check 3.5 ppm Region

Yes

FAIL: Cyclized Impurity
(4-azaspiro[2.3]hexane)

No (Single Peak)

Triplet at ~3.55 ppm?

Step 3: 13C NMR / DEPT
Check Quaternary C

Yes

FAIL: Elimination Product
(Vinyl cyclopropane)

No (Olefin signals)

Quaternary C at ~33 ppm?

CONFIRMED:
1-(2-bromoethyl)cyclopropan-1-amine HBr

Yes No

Click to download full resolution via product page
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Caption: Logical workflow to distinguish the target linear amine from cyclized or eliminated

byproducts.

Simulated Spectral Data
Based on the fragmentation patterns of analogous halo-alkyl cyclopropanes and spiro-amine

synthesis literature [1, 2], the following data represents the reference standard.

Sample Preparation: 10 mg in 0.6 mL DMSO-d

. H NMR (400 MHz, DMSO-d

):

8.45 (br s, 3H,

)

3.58 (t,

Hz, 2H,

)

2.15 (t,

Hz, 2H,

)

0.98 (m, 2H, Cyclopropyl-H

)

0.82 (m, 2H, Cyclopropyl-H

)

C NMR (100 MHz, DMSO-d

):
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39.5 (

)

33.2 (Quaternary C1)

31.8 (

)

11.5 (Cyclopropyl-CH

)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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